molecular formula C8H10N2O2 B2993659 (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid CAS No. 1865928-40-0

(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid

Cat. No. B2993659
CAS RN: 1865928-40-0
M. Wt: 166.18
InChI Key: IDKUIHFYEUQDGA-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid, also known as pyrazole acrylic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in its ring structure. Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound acrylic acid can alter the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant activity. This compound has also been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics, making it a potential candidate for use in drug development.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is its versatility in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study in a variety of fields. However, one of the limitations of this compound acrylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid. One area of interest is in the development of this compound as a cancer treatment, where further studies are needed to determine its efficacy and safety. Other potential applications for this compound acrylic acid include its use as a tool for studying gene expression and its potential as a drug development candidate for a range of diseases. Overall, this compound acrylic acid is a promising compound that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid can be achieved through a variety of methods, including the reaction of 2,4-dimethyl-3-(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acidcarboxylic acid with acetic anhydride and sodium acetate. This reaction results in the formation of this compound acrylic acid as a white crystalline solid with a melting point of 142-144°C.

Scientific Research Applications

Pyrazole acrylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid has been found to exhibit anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.

properties

IUPAC Name

(E)-3-(2,4-dimethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKUIHFYEUQDGA-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1)C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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